molecular formula C7H3BrClF3 B1591427 2-Bromo-1-chloro-3-(trifluoromethyl)benzene CAS No. 384-16-7

2-Bromo-1-chloro-3-(trifluoromethyl)benzene

Cat. No. B1591427
CAS RN: 384-16-7
M. Wt: 259.45 g/mol
InChI Key: GMUWNTUONIQRFP-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 384-16-7. It has a molecular weight of 259.45 . The compound is a white to off-white solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1-chloro-3-(trifluoromethyl)benzene. The InChI code is 1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H . This indicates that the compound consists of a benzene ring with bromo, chloro, and trifluoromethyl substituents.


Physical And Chemical Properties Analysis

2-Bromo-1-chloro-3-(trifluoromethyl)benzene is a white to off-white solid at room temperature .

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-1-chloro-3-(trifluoromethyl)benzene, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions . 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

Summary of the Application

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs are used for various diseases and disorders .

Methods of Application or Experimental Procedures

The synthesis of these drugs involves various chemical reactions, including the incorporation of the TFM group into potential drug molecules .

Results or Outcomes

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Trifluoromethylpyridines

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-1-chloro-3-(trifluoromethyl)benzene, are used in various industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions . 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

4. Electrophilic Aromatic Substitution of Substituted Benzenes

Summary of the Application

The electrophilic aromatic substitution of substituted benzenes is a key reaction in organic chemistry . This reaction is used to synthesize a wide range of compounds, including those containing the trifluoromethyl group .

Methods of Application or Experimental Procedures

The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant . The high reactivity of anisole, for example, requires that the first two reactions be conducted under very mild conditions (low temperature and little or no catalyst) .

Results or Outcomes

The nature of the substituent influences the product ratio in a dramatic fashion . For example, bromination of methoxybenzene (anisole) is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .

5. Synthesis of Trifluoromethylpyridines

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-1-chloro-3-(trifluoromethyl)benzene, are used in various industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions . 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

6. Electrophilic Aromatic Substitution of Substituted Benzenes

Summary of the Application

The electrophilic aromatic substitution of substituted benzenes is a key reaction in organic chemistry . This reaction is used to synthesize a wide range of compounds, including those containing the trifluoromethyl group .

Methods of Application or Experimental Procedures

The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant . The high reactivity of anisole, for example, requires that the first two reactions be conducted under very mild conditions (low temperature and little or no catalyst) .

Results or Outcomes

The nature of the substituent influences the product ratio in a dramatic fashion . For example, bromination of methoxybenzene (anisole) is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-1-chloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUWNTUONIQRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590579
Record name 2-Bromo-1-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-3-(trifluoromethyl)benzene

CAS RN

384-16-7
Record name 2-Bromo-1-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 384-16-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Hoepker, L Gupta, Y Ma, MF Faggin… - Journal of the …, 2011 - ACS Publications
Ortholithiation of 1-chloro-3-(trifluoromethyl)benzene with lithium diisopropylamide (LDA) in tetrahydrofuran at −78 C displays characteristics of reactions in which aggregation events …
Number of citations: 73 pubs.acs.org

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